molecular formula C11H7ClF3NO B180202 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline CAS No. 1701-27-5

4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline

Cat. No. B180202
CAS RN: 1701-27-5
M. Wt: 261.63 g/mol
InChI Key: RVBOGCSHKBTGDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C11H7ClF3NO . It is used in early discovery research as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline involves several steps. For instance, one method involves a Pd-catalyzed coupling reaction . Another method involves the transformation of the chloride into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at -78 °C, followed by TFA-mediated cyclization .


Molecular Structure Analysis

The molecular weight of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline is 261.63 . Its molecular structure can be represented by the SMILES string ClC1=CC(C(F)(F)F)=NC(C=C2)=C1C=C2OC .


Chemical Reactions Analysis

4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline can participate in various chemical reactions. For example, it can be involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .


Physical And Chemical Properties Analysis

4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

  • Pharmacomodulation and Cytotoxicity : A study by Helissey et al. (1989) investigated the synthesis of 4-Chloro-8-methoxy-11H-indolo[3,2-c]quinoline, a derivative of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline, and its potential cytotoxic effects. The study involved nitration, reduction, and oxidation processes, exploring the compound's utility in medical pharmacology, particularly in cytotoxic applications (Helissey et al., 1989).

  • Antimicrobial Activity : Bonacorso et al. (2018) described the synthesis of 2-alkyl(aryl)-7-chloro-6-fluoro-4-(trifluoromethyl)-quinolines and their phenylacetylene derivatives. The study aimed to investigate their potential antimicrobial activity, although the results did not show significant antimicrobial effects at tested concentrations (Bonacorso et al., 2018).

  • UV Spectra Study : Gershuns et al. (1970) synthesized and studied 4-substituted 2-(benzimidazol-2′-yl)quinolines, including 4-chloro-6-methoxyquinoline derivatives. Their research focused on understanding the UV spectra of these compounds, which is critical for their application in analytical chemistry and other scientific fields (Gershuns et al., 1970).

  • Antiviral Properties Against SARS-CoV-2 : A study by Seliem et al. (2021) explored the synthesis of quinoline-triazole conjugates, including derivatives of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline, for potential antiviral properties against SARS-CoV-2. This research is crucial in the development of new therapeutic options for treating coronavirus infections (Seliem et al., 2021).

  • c-Met Kinase Inhibition : Li et al. (2013) investigated 4-(2-fluorophenoxy)quinoline derivatives containing a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety for their inhibitory activity against c-Met kinase. These compounds, related to 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline, showed promising antiproliferative activity against cancer cell lines (Li et al., 2013).

  • Optical and Morphological Studies : Rajalakshmi and Palanisami (2020) synthesized Y-shaped tri-fluoromethyl substituted quinoxaline derivatives, including compounds related to 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline. Their research focused on the optical properties and morphological studies of these compounds, which are significant in materials science and engineering applications (Rajalakshmi & Palanisami, 2020).

  • Proton Sponge Synthesis : Dyablo et al. (2015) reported the synthesis of 4-chloro-2-methyl-5-nitro- and 2,4-dichloro-5-nitroquinolines, including methoxy group substitutions at positions 6 and 8. This research is relevant to the synthesis of quinoline proton sponges, which have applications in organic chemistry and molecular design (Dyablo et al., 2015).

  • Liquid Crystal Evaluation : Rodrigues et al. (2019) synthesized 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines, exploring their properties as liquid crystals. This research contributes to the development of materials for display technologies and optoelectronic devices (Rodrigues et al., 2019).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin and eye irritation, and it may be harmful if swallowed, inhaled, or in contact with skin .

Future Directions

While specific future directions for 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline are not mentioned in the search results, the compound’s involvement in Suzuki–Miyaura coupling suggests its potential use in the synthesis of various organic compounds . Furthermore, the increasing importance of fluorinated organic chemicals in the agrochemical, pharmaceutical, and functional materials fields suggests potential future applications for this compound .

properties

IUPAC Name

4-chloro-6-methoxy-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3NO/c1-17-6-2-3-9-7(4-6)8(12)5-10(16-9)11(13,14)15/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBOGCSHKBTGDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618328
Record name 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline

CAS RN

1701-27-5
Record name 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline
Reactant of Route 2
4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline
Reactant of Route 3
4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline
Reactant of Route 4
Reactant of Route 4
4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline
Reactant of Route 5
Reactant of Route 5
4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline
Reactant of Route 6
Reactant of Route 6
4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline

Citations

For This Compound
1
Citations
C Liang, WT Zhuo, YN Niu, GL Gao - Synthesis, 2020 - thieme-connect.com
A photoredox catalytic strategy has been described for the direct C2 trifluoromethylation of quinoline N-oxides. This reaction is compatible with a range of synthetically relevant …
Number of citations: 13 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.